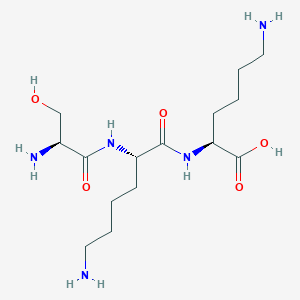
L-Seryl-L-lysyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-lysyl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-lysine, and another L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of both serine and lysine residues in its structure allows it to participate in a variety of biochemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Seryl-L-lysyl-L-lysine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-lysine, which can then be chemically or enzymatically linked to L-serine to form the desired tripeptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residues can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The amino groups in lysine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Reduced forms of the peptide with modified lysine residues.
Substitution: Substituted derivatives with various functional groups attached to the lysine residues.
Aplicaciones Científicas De Investigación
L-Seryl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of L-Seryl-L-lysyl-L-lysine involves its interaction with various molecular targets, including enzymes and receptors. The serine residue can participate in hydrogen bonding and nucleophilic attacks, while the lysine residues can form ionic bonds and participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: A similar peptide with an additional proline residue.
L-Seryl-L-lysine: A simpler dipeptide with only one lysine residue.
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: A peptide with an arginine residue instead of a second lysine
Uniqueness
L-Seryl-L-lysyl-L-lysine is unique due to its specific combination of amino acids, which allows it to participate in a wide range of biochemical reactions and interactions. The presence of two lysine residues provides additional sites for modification and interaction, making it a versatile compound for various applications.
Propiedades
Número CAS |
213187-86-1 |
|---|---|
Fórmula molecular |
C15H31N5O5 |
Peso molecular |
361.44 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H31N5O5/c16-7-3-1-5-11(19-13(22)10(18)9-21)14(23)20-12(15(24)25)6-2-4-8-17/h10-12,21H,1-9,16-18H2,(H,19,22)(H,20,23)(H,24,25)/t10-,11-,12-/m0/s1 |
Clave InChI |
CRJZZXMAADSBBQ-SRVKXCTJSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


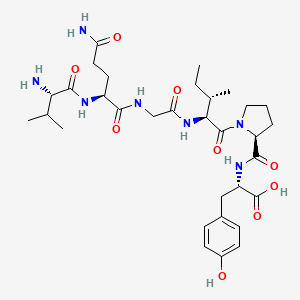

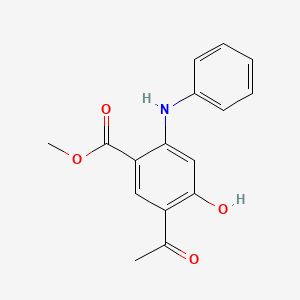

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
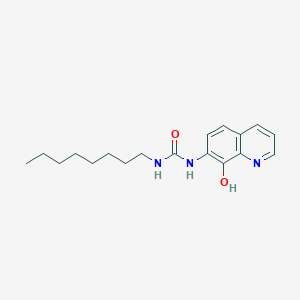
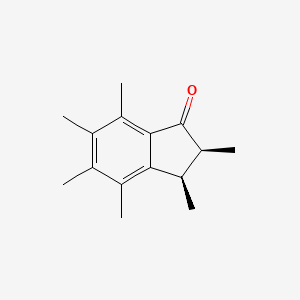
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
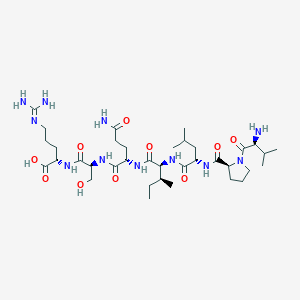
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
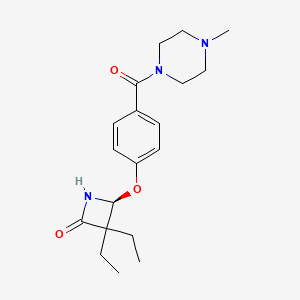
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
